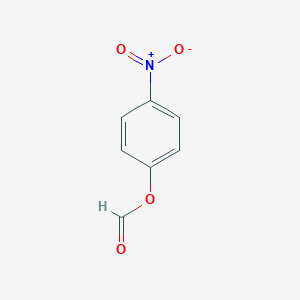

4-Nitrophenyl formate

Description

Historical Context of Activated Esters and Formylating Reagents

The concept of "activated esters" is a cornerstone of modern organic synthesis, particularly in the formation of amide bonds during peptide synthesis. wikipedia.org An active ester is a type of ester functional group that is highly susceptible to nucleophilic attack. wikipedia.org This increased reactivity is typically achieved by incorporating electronegative substituents into the alkoxy or acyl portion of the ester, which makes the carbonyl carbon more electrophilic. wikipedia.org Historically, the development of activated esters was driven by the need for mild and selective methods to form peptide bonds without racemization. Classic examples of activating groups include nitrophenols and pentafluorophenol. wikipedia.org

Parallel to the development of activated esters for general acylation, a variety of formylating reagents have been established to introduce the formyl group (–CHO), a versatile functional group that is a precursor to many other functionalities. tcichemicals.com Early methods for the formylation of amines involved stoichiometric reagents like chloral, formic acid, and acetic formic anhydride. nih.govresearchgate.net For aromatic compounds, classic named reactions such as the Vilsmeier-Haack, Gattermann-Koch, Duff, and Reimer-Tiemann reactions became standard methods for introducing a formyl group onto an aromatic ring. numberanalytics.com The Vilsmeier-Haack reaction, for instance, uses a reagent generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.com

The evolution of these two fields—activated esters and formylating reagents—converged with the creation of activated formyl esters, such as 4-nitrophenyl formate (B1220265). These reagents combined the enhanced, yet controllable, reactivity of an activated ester with the specific function of a formylating agent. This was particularly valuable in the synthesis of complex molecules like peptides, where selective formylation of amino groups is often required under mild conditions to preserve the integrity of the larger molecule. nih.govchemicalbook.com

Significance of 4-Nitrophenyl Formate as an Activated Ester

This compound (p-nitrophenyl formate) is a crystalline solid that serves as a convenient and selective reagent for formylation. chemicalbook.com Its significance lies in its ability to act as an efficient formyl group donor, particularly for the N-formylation of amines, amino acids, and peptides. chemicalbook.comoup.com The 4-nitrophenyl group is an excellent leaving group, which facilitates the nucleophilic attack of an amine on the formyl carbonyl group.

The utility of this compound is particularly pronounced in peptide chemistry. It is used for the selective formylation of the terminal amino groups of basic amino acids like lysine (B10760008) and ornithine, as well as the α-amino groups of peptides. chemicalbook.com Research has shown it to be a highly convenient reagent for the on-resin N-formylation of peptides during solid-phase synthesis. nih.gov In a comparative study of various formylating agents, this compound demonstrated a high degree of formylation within a timeframe of 20 minutes to 3 hours, depending on the reaction conditions. nih.govresearchgate.net This efficiency and selectivity make it a preferred reagent in the synthesis of formyl peptide ligands, which are important in immunological research. nih.gov

The reaction conditions for formylation using this compound are generally mild, often carried out at room temperature in solvents like dimethylformamide (DMF). oup.comresearchgate.net This is a significant advantage when working with sensitive substrates that might degrade under the harsher conditions required by some other formylating methods. oup.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅NO₄ nih.gov |

| Molecular Weight | 167.12 g/mol nih.gov |

| Appearance | White to off-white crystalline powder or crystals chemicalbook.com |

| Melting Point | 71-74 °C chemicalbook.com |

| CAS Number | 1865-01-6 nih.gov |

| Solubility | Soluble in dichloromethane; slightly soluble in chloroform (B151607) and ethyl acetate (B1210297); hydrolyzes in water chemicalbook.com |

This table is interactive and can be sorted by clicking on the column headers.

Overview of Research Trajectories for Formate Esters

Research involving formate esters extends beyond their use as simple formylating agents and is an active area of investigation. The trajectory of research has been influenced by the increasing demand for green and sustainable chemical processes.

One significant area of research is the use of formate esters as C1 building blocks in organic synthesis. For instance, methyl formate has been explored as a source of the methoxycarbonyl radical for the one-step synthesis of carboxylic esters. acs.org This type of radical carbonylation represents an efficient way to elongate carbon chains and construct valuable molecular frameworks. acs.org

The industrial applications of simpler formate esters, like ethyl formate, also drive research. Ethyl formate is used as a solvent and as a flavoring agent in the food and beverage industry. bonafideresearch.com Projections for the global ethyl formate market indicate steady growth, suggesting continued research into its production and applications. bonafideresearch.comqyresearch.com It also serves as an intermediate in the synthesis of various pharmaceuticals. bonafideresearch.com

Furthermore, studies on the fundamental chemical properties of formate esters, such as their combustion and ignition behavior, are important for understanding the properties of biofuels. acs.org Comparative studies between methyl and ethyl esters, for example, provide insights into how the alkyl group structure affects reactivity, which is crucial for developing and modeling biodiesel surrogates. acs.org

Table 2: Comparison of Selected Formylating Methods

| Method/Reagent | Typical Substrates | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| This compound | Amines, Amino Acids, Peptides chemicalbook.comoup.com | Mild, often room temperature oup.comresearchgate.net | Selective, efficient for peptides nih.gov | Stoichiometric, generates 4-nitrophenol (B140041) byproduct |

| Acetic Formic Anhydride | Amines, Amino Acids nih.gov | Often low temperatures (-20 °C) nih.gov | Rapid, high yields nih.govresearchgate.net | Reagent prepared in situ, can be harsh for some substrates |

| Vilsmeier-Haack Reaction | Electron-rich aromatic compounds numberanalytics.com | Uses POCl₃ and DMF numberanalytics.com | Effective for aromatic formylation | Requires strong electrophile, not suitable for sensitive functional groups |

| Formic Acid with Dehydrating Agent (e.g., DCC) | Amines, Amino Acid Esters nih.gov | Varies, can require reflux | Good yields | Generates urea (B33335) byproduct, can be difficult to remove |

This table is interactive and can be sorted by clicking on the column headers.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-5-12-7-3-1-6(2-4-7)8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXRKQFZXJSHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062026 | |

| Record name | Formic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1865-01-6 | |

| Record name | 4-Nitrophenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1865-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors

Synthesis of 4-Nitrophenyl Formate (B1220265) from 4-Nitrophenol (B140041) and Formic Acid

The esterification of 4-nitrophenol with formic acid represents a direct route to 4-nitrophenyl formate. This reaction typically requires activation of the carboxylic acid or the use of coupling agents to proceed efficiently, as direct esterification can be slow and result in low yields. One documented method reports a yield of approximately 71% for this conversion, highlighting its viability under optimized conditions. chemsrc.com

To facilitate the esterification between 4-nitrophenol and formic acid, various catalytic systems can be employed. Dehydrating agents or catalysts that activate the formic acid are crucial. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used in ester synthesis to activate the carboxylic acid component, forming a highly reactive O-acylisourea intermediate that is then readily attacked by the alcohol (in this case, 4-nitrophenol).

Alternatively, acid catalysts can be used, although this is more common for esterifications with less acidic phenols. In the context of transfer hydrogenation reactions, where formic acid serves as a hydrogen donor, solid acid catalysts have been shown to be effective. rsc.org While this is a different reaction type, it underscores the potential for acidic catalysts to interact with formic acid. The specific catalytic approaches for the direct formylation of 4-nitrophenol are a subject of detailed synthetic investigation to enhance reaction rates and yields.

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, reaction temperature, and the molar ratio of reactants are critical. Anhydrous conditions are generally preferred to prevent the hydrolysis of the activated intermediates and the final product. The removal of water, a byproduct of the esterification, can also drive the reaction equilibrium towards the product side.

For example, in related reductions using formic acid, it was found that a 1.7 times excess of the formic acid was necessary to achieve maximum conversion. researchgate.net Similar stoichiometric considerations are vital in the synthesis of this compound. Post-reaction purification, often involving crystallization or chromatography, is essential to remove unreacted starting materials and catalytic residues to obtain a product of high purity.

Interactive Data Table: Illustrative Reaction Condition Parameters

Parameter Condition Rationale/Effect on Yield and Purity Reactants 4-Nitrophenol, Formic Acid Primary precursors for the target molecule. Catalyst/Coupling Agent e.g., DCC (N,N'-Dicyclohexylcarbodiimide) Activates the carboxylic acid, significantly increasing reaction rate and yield. Solvent Anhydrous Dichloromethane or THF Prevents hydrolysis of reactants and products; dissolves reagents. Temperature 0°C to Room Temperature Lower temperatures can minimize side reactions and improve selectivity. Reactant Ratio Slight excess of Formic Acid/Coupling Agent Ensures complete conversion of the limiting reagent (4-nitrophenol). researchgate.net Work-up Filtration of byproduct (DCU), washing, and solvent evaporation Removes catalyst byproducts and isolates the crude product. Purification Recrystallization or Column Chromatography Essential for achieving high purity by removing residual impurities.

Precursors and Related Activated Esters in Organic Synthesis

This compound belongs to a class of "activated" esters. The electron-withdrawing nature of the para-nitro group makes the 4-nitrophenoxide ion a good leaving group, thus facilitating the acyl transfer to a nucleophile. This principle is widely applied in organic synthesis, particularly in the formation of amide and other ester bonds.

4-Nitrophenyl chloroformate is another important reagent derived from 4-nitrophenol. While structurally similar to this compound, its reactivity and applications are distinct. 4-Nitrophenyl chloroformate is a highly reactive compound used as a versatile coupling agent for synthesizing carbamates, carbonates, and ureas. nbinno.compubcompare.airesearchgate.net The presence of the highly electrophilic chloroformate group makes it exceptionally susceptible to nucleophilic attack.

In contrast, this compound is primarily used as a selective formylating agent, for instance, to introduce a formyl group onto one of two amino groups in molecules like ornithine or lysine (B10760008). chemicalbook.com Its reactivity is more moderate than that of the chloroformate, allowing for greater selectivity in certain synthetic applications.

Interactive Data Table: this compound vs. 4-Nitrophenyl Chloroformate

Feature This compound 4-Nitrophenyl Chloroformate Chemical Formula C₇H₅NO₄ C₇H₄ClNO₄ rsc.org Primary Function Formylating agent Coupling agent for carbamates, carbonates, ureas [10, 16] Leaving Group 4-Nitrophenoxide Chloride (initially), then 4-Nitrophenoxide Reactivity Moderately reactive, selective Highly reactive, versatile rsc.org Key Applications Selective formylation of amines. Protecting group chemistry, synthesis of activated esters, peptide synthesis. [10, 12, 14]

The effectiveness of a phenol (B47542) as a leaving group in an activated ester is directly related to its acidity (pKa). The lower the pKa of the phenol, the more stable the corresponding phenoxide anion, and the more reactive the ester is towards nucleophilic acyl substitution. This principle allows for the fine-tuning of reactivity by selecting different nitrophenol derivatives.

4-Nitrophenol (pKa ≈ 7.15) : Provides a good balance of reactivity and stability, making its esters, like 4-nitrophenyl acetate (B1210297), common reagents and substrates in biochemical assays. emerginginvestigators.orgkinampark.com 4-nitrophenyl esters are generally stable enough to be isolated and purified but reactive enough for efficient acyl transfer. rsc.org

2,4-Dinitrophenol (pKa ≈ 4.1) : The presence of a second electron-withdrawing nitro group significantly increases the acidity of the phenol. acs.orgallen.in Consequently, 2,4-dinitrophenyl esters are much more reactive than their mononitro counterparts. researchgate.net They are employed when a highly efficient acylation is required, though their increased reactivity can also lead to lower selectivity and stability.

Pentafluorophenol (pKa ≈ 5.5) : While not a nitrophenol derivative, pentafluorophenyl (PFP) esters are another important class of activated esters often compared to nitrophenyl esters. wikipedia.org They are highly reactive, often more so than 4-nitrophenyl esters, and are noted for being less susceptible to spontaneous hydrolysis, which is a significant advantage in aqueous reaction media. wikipedia.orgbroadpharm.com Kinetic studies have shown the relative coupling speed of esters to be OPFP >> ONp (pentafluorophenyl vs. nitrophenyl), with a ratio of approximately 111:1. highfine.com

Interactive Data Table: Acidity and Reactivity of Phenol Derivatives

Phenol Derivative Approximate pKa Relative Reactivity of Corresponding Ester Phenol 9.98 kinampark.com Low (rarely used as an activated ester) 4-Nitrophenol 7.15 [9, 12] Moderate (Good balance of stability and reactivity) 2,4-Dinitrophenol 4.1 High Pentafluorophenol 5.5 Very High (and resistant to hydrolysis) emerginginvestigators.org

Reaction Mechanisms and Kinetics

Nucleophilic Acyl Substitution Mechanisms Involving 4-Nitrophenyl Formate (B1220265)

The primary reaction pathway for 4-nitrophenyl formate is nucleophilic acyl substitution. In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the 4-nitrophenoxide leaving group. nih.gov The reaction generally proceeds through a two-step addition-elimination mechanism, which involves the formation of a transient tetrahedral intermediate. psu.eduresearchgate.net The high reactivity of this compound is attributed to the electron-withdrawing nature of the p-nitrophenyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack and stabilizes the subsequent leaving group.

Base-catalyzed hydrolysis of esters typically follows a specific base catalysis pathway (BAc2), where a hydroxide (B78521) ion acts as the nucleophile. epa.gov This mechanism involves the attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the carboxylate and the alcohol or phenol (B47542). epa.govresearchgate.net

Kinetic studies comparing formate and acetate (B1210297) esters show that formate esters are significantly more reactive. For instance, the reactions of meta- and para-substituted phenolate (B1203915) anions with formate esters are approximately 1,000 times faster than their reactions with corresponding acetate esters. researchgate.net This enhanced reactivity is reflected in their kinetic profiles, often analyzed using Brønsted-type correlations, which relate the logarithm of the rate constant to the pKa of the nucleophile or the leaving group. For reactions of phenolate anions with formate esters, these plots yield Brønsted coefficients (β) that provide insight into the transition state structure. researchgate.net For example, the hydrolysis of aryl formates has been shown to produce linear plots of the logarithm of the second-order rate constant (log kB) against the pKa of the leaving group (pKlg). researchgate.net

The Specific Base-General Acid (SB-GA) mechanism is a refinement of the simple base-catalyzed pathway, particularly relevant in buffered solutions. In this mechanism, a specific base (like the hydroxide ion) acts as the nucleophile to form the tetrahedral intermediate. Subsequently, a general acid present in the medium (such as the buffer acid) donates a proton to the oxygen of the leaving group. This protonation facilitates the departure of the leaving group, which is often the rate-determining step.

While not extensively documented specifically for this compound, the principles of the SB-GA mechanism are applicable. The departure of the 4-nitrophenoxide leaving group can be assisted by a general acid, which neutralizes the developing negative charge on the phenoxide oxygen in the transition state. The extent of this proton transfer catalysis can be investigated using kinetic isotope effects. acs.org For related systems, it has been shown that as the degree of proton transfer in the transition state decreases, the leaving group kinetic isotope effect increases, indicating more advanced C-O bond cleavage before protonation occurs. acs.org

In nucleophilic substitution reactions of this compound and related esters, the reaction rate typically exhibits a direct dependence on the concentration of the nucleophile. When the reaction is monitored under pseudo-first-order conditions, where the nucleophile is in large excess compared to the ester, the observed rate constant (kobsd) shows a linear relationship with the nucleophile concentration. nih.govresearchgate.netrsc.org This demonstrates that the reaction is first-order with respect to the nucleophile.

However, in some cases, particularly with amine nucleophiles, the kinetics can be more complex. Plots of the observed rate constant versus amine concentration have been observed to curve upward. psu.eduresearchgate.net This upward curvature indicates a second-order dependence on the amine concentration and suggests that a second molecule of the amine acts as a general base, catalyzing the breakdown of the zwitterionic tetrahedral intermediate. researchgate.net

The addition of catalytic species such as imidazole (B134444), pyridine (B92270), and triethylamine (B128534) can significantly influence the reaction mechanism and rate.

Imidazole : Imidazole is known to function as a potent nucleophilic catalyst in the hydrolysis of active esters like 4-nitrophenyl acetate. rsc.orgacs.org The reaction proceeds via the formation of a transient acyl-imidazolium ion intermediate, which is subsequently hydrolyzed. Given the higher reactivity of formate esters, a similar nucleophilic catalysis mechanism is expected for this compound. The reaction of imidazole with 4-nitrophenyl acetate can also exhibit general base catalysis, where a second imidazole molecule facilitates the reaction. rsc.org

Pyridine : Pyridine and its derivatives also act as nucleophilic catalysts in reactions with esters. The pyridinolysis of related substrates like S-4-nitrophenyl thiobenzoates proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov The stability of this intermediate and the rate-determining step are influenced by the basicity of the pyridine nucleophile. Brønsted plots for these reactions are often used to elucidate the mechanism, with the slope (β) indicating the degree of bond formation in the transition state. researchgate.netnih.gov

Triethylamine : Unlike imidazole and pyridine, triethylamine typically functions as a general base catalyst rather than a nucleophilic one, primarily due to steric hindrance around its nitrogen atom. It facilitates reactions by deprotonating the nucleophile, thereby increasing its reactivity, or by neutralizing acidic byproducts generated during the reaction. psu.edu Its role is to increase the effective concentration of the active nucleophile without being incorporated into the reaction intermediate itself.

The transition state of nucleophilic acyl substitution reactions involving this compound is characterized by the formation and breakdown of a tetrahedral intermediate (T±). psu.eduresearchgate.net The structure and energetics of this transition state are frequently analyzed using linear free energy relationships, such as Brønsted and Hammett plots.

A key tool is the Brønsted-type plot , which correlates reaction rates with the basicity of the nucleophile (βnuc) or the acidity of the leaving group (βlg).

A high βnuc value (e.g., 0.8–1.0) suggests that the transition state is late, with significant bond formation to the nucleophile, and that the breakdown of the tetrahedral intermediate is the rate-determining step (RDS). psu.edu

A low βnuc value (e.g., 0.2–0.3) points to an early transition state where the formation of the intermediate is the RDS. nih.govresearchgate.net

Curved Brønsted plots are indicative of a change in the rate-determining step as the basicity of the nucleophile changes. researchgate.netkoreascience.kr

For the reaction of formate esters with substituted phenolate anions, Brønsted coefficients of βnuc = 0.43–0.64 and -βlg = 0.31–0.48 have been reported, suggesting a concerted mechanism or a stepwise mechanism with a transition state that has a balanced degree of bond formation and bond fission. researchgate.net

Kinetic Isotope Effects (KIEs) provide further detail on the transition state structure. For example, a significant carbonyl oxygen-18 KIE suggests a transition state that is nearly tetrahedral. nih.gov A large leaving group oxygen-18 KIE indicates substantial C–O bond cleavage in the transition state. nih.gov These studies help to map the precise nature of bond-making and bond-breaking processes.

The following table summarizes Brønsted βnuc values for reactions of various esters, illustrating how the structure of the ester and the reaction conditions affect the transition state.

| Ester Substrate | Nucleophile | Solvent | βnuc Value | Inferred Rate-Determining Step | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenyl Chloroformate | Alicyclic Amines | Aqueous | 0.26 | Formation of T± | nih.gov |

| 4-Nitrophenyl Benzoate (B1203000) | Pyridines | 80% H₂O / 20% DMSO | 1.11 | Breakdown of T± | researchgate.net |

| 4-Nitrophenyl Nicotinate | Alicyclic Amines | 80% H₂O / 20% DMSO | 0.90 | Breakdown of T± | psu.edu |

| Formate Esters | Phenolate Anions | - | 0.43 - 0.64 | Concerted or Balanced TS | researchgate.net |

The solvent plays a critical role in determining the reaction mechanism and kinetics of nucleophilic acyl substitution. A change in solvent can alter the stability of the ground state reactants, the transition state, and the intermediates, often leading to a switch in the reaction pathway.

For the aminolysis of related esters, reactions that proceed through a stepwise mechanism in polar, protic solvents like water may switch to a concerted mechanism in less polar, aprotic solvents such as acetonitrile (B52724). nih.govpsu.edu This is because the zwitterionic tetrahedral intermediate is significantly stabilized by hydrogen bonding in water, a stabilization that is absent in acetonitrile.

The effect of solvent on reaction rates can be dramatic. The rate of alkaline hydrolysis of 4-nitrophenyl acetate increases by several orders of magnitude when the solvent is changed from pure water to a mixture with dimethyl sulfoxide (B87167) (DMSO). researchgate.net This rate enhancement is attributed to two factors: the destabilization of the hydroxide nucleophile in the ground state (making it more reactive) and the stabilization of the more charge-delocalized transition state in the dipolar aprotic solvent. researchgate.net Conversely, the reaction of 4-nitrophenyl acetate with imidazole is about ten times faster in water than in ethanol, which is explained by better solvation of the reactants in ethanol, leading to a higher activation barrier. researchgate.netniscpr.res.in

The table below presents rate constants for the alkaline hydrolysis of 4-nitrophenyl acetate in different solvent systems, highlighting the profound impact of the solvent.

| Solvent System | Second-Order Rate Constant (kN, M-1s-1) | Reference |

|---|---|---|

| H₂O | 11.6 | researchgate.net |

| 80 mol % DMSO in H₂O | 32,800 | researchgate.net |

Base-Catalyzed Reactions and Their Kinetic Profiles

Comparison of Mechanistic Pathways with Related Activated Esters

The study of reaction mechanisms and kinetics of this compound provides a valuable reference point for understanding the reactivity of other activated esters. By comparing its behavior with related compounds, we can gain deeper insights into the factors that govern reaction pathways, such as the nature of the leaving group, the structure of the acyl portion, and the reaction conditions.

Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates

In contrast, the aminolysis of the corresponding phenyl and 4-nitrophenyl chloroformates (which have a carbonyl group instead of a thiocarbonyl group) with anilines in acetonitrile is a concerted process. nih.gov The difference in mechanism is attributed to the solvent and the nature of the electrophilic center. The zwitterionic tetrahedral intermediate is less stable in acetonitrile compared to water, and the replacement of the thiocarbonyl sulfur with a carbonyl oxygen further destabilizes this intermediate, leading to an enforced concerted mechanism. nih.govacs.org The harder carbonyl group of the chloroformates is also thought to favor interaction with the hard amine nucleophiles, contributing to larger rate constants for the formation of the tetrahedral intermediate compared to the thionochloroformates. nih.gov

The reactivity of aryl chlorothionoformates towards quinuclidines also follows a stepwise mechanism with the rate-determining formation of a zwitterionic tetrahedral intermediate. researchgate.net The reactivity order is influenced by the substituent on the phenyl ring, with 4-nitrophenyl chlorothionoformate being more reactive than phenyl chlorothionoformate. researchgate.net

Table 1: Comparison of Brønsted Slopes (β) for the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates and Chlorothionoformates

| Substrate | Nucleophile | Solvent | Brønsted Slope (β) | Proposed Mechanism | Reference |

| Phenyl Chlorothionoformate | Secondary Alicyclic Amines | Aqueous | 0.26 | Stepwise (rate-determining T± formation) | nih.govacs.org |

| 4-Nitrophenyl Chlorothionoformate | Secondary Alicyclic Amines | Aqueous | 0.26 | Stepwise (rate-determining T± formation) | nih.govacs.org |

| Phenyl Chloroformate | Secondary Alicyclic Amines | Aqueous | 0.23 | Stepwise (rate-determining T± formation) | nih.gov |

| 4-Nitrophenyl Chloroformate | Secondary Alicyclic Amines | Aqueous | 0.26 | Stepwise (rate-determining T± formation) | nih.gov |

| Phenyl Chloroformate | Anilines | Acetonitrile | - | Concerted | nih.gov |

| 4-Nitrophenyl Chloroformate | Anilines | Acetonitrile | - | Concerted | nih.gov |

Hydrolysis Mechanisms of Other 4-Nitrophenyl Esters (e.g., 4-Nitrophenyl Acetate, 4-Nitrophenyl-β-D-glucopyranoside)

The hydrolysis of other 4-nitrophenyl esters provides further context for understanding the reactivity of the 4-nitrophenoxy leaving group. The hydrolysis of 4-nitrophenyl acetate (pNPA) is a well-studied reaction, often used as a model for enzyme kinetics. niscpr.res.incsic.esnih.govnih.gov The release of the yellow 4-nitrophenolate (B89219) ion upon hydrolysis allows for easy spectrophotometric monitoring of the reaction rate. semanticscholar.orgsigmaaldrich.com The hydrolysis can be catalyzed by acids, bases, or enzymes. libretexts.orgnumberanalytics.comlibretexts.org In base-promoted hydrolysis, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the 4-nitrophenolate leaving group. libretexts.orglibretexts.org

The hydrolysis of 4-nitrophenyl-β-D-glucopyranoside (pNPG) demonstrates the complexity that can arise from the structure of the acyl group. The mechanism of pNPG hydrolysis is highly dependent on the pH of the solution. nih.govacs.orgchemrxiv.orgchemrxiv.orgacs.org

Acidic conditions: An inverse kinetic isotope effect suggests a mechanism involving the formation of a conjugate acid of the substrate followed by the cleavage of the glycosidic C-O bond. nih.govacs.orgchemrxiv.orgacs.org

pH-independent region: The reaction shows general catalysis and a small solvent isotope effect, consistent with a dissociative mechanism involving water attack. nih.govchemrxiv.orgacs.org

Mildly basic conditions: An inverse solvent isotope effect and a negative entropy of activation point to a bimolecular concerted mechanism. nih.govchemrxiv.orgacs.org

Strongly basic conditions: An inverse solvent isotope effect indicates that the formation of a 1,2-anhydrosugar intermediate is the rate-determining step, a result of neighboring group participation by the C2-oxyanion. nih.govchemrxiv.orgchemrxiv.orgacs.org

Table 2: pH-Dependent Hydrolysis Mechanisms of 4-Nitrophenyl-β-D-glucopyranoside

| pH Region | Key Mechanistic Features | Evidence | Reference |

| Acidic | Formation of conjugate acid, heterolytic C-O bond cleavage | Inverse kinetic isotope effect (k(H₃O⁺)/k(D₃O⁺) = 0.65) | nih.govacs.orgchemrxiv.orgacs.org |

| pH-Independent | Dissociative mechanism with water attack, general catalysis | Small solvent isotope effect (k(H₂O)/k(D₂O) = 1.1), normal solvent isotope effect (kH/kD = 1.5) | nih.govchemrxiv.orgacs.org |

| Mildly Basic | Bimolecular concerted mechanism | Inverse solvent isotope effect (k(HO⁻)/k(DO⁻) = 0.5), negative entropy of activation | nih.govchemrxiv.orgacs.org |

| Strongly Basic | Rate-determining formation of 1,2-anhydrosugar | Inverse solvent isotope effect (k(HO⁻)/k(DO⁻) = 0.5) | nih.govchemrxiv.orgacs.org |

Brønsted-Type Plots and Leaving Group Effects in Ester Hydrolysis

Brønsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of a series of related catalysts or leaving groups, are a powerful tool for elucidating reaction mechanisms. The slope of the Brønsted plot, β, provides information about the degree of bond formation or cleavage in the transition state.

In the context of ester hydrolysis, the Brønsted coefficient βlg (or βnuc for nucleophilic attack) is particularly informative. A negative βlg value for a series of esters with different leaving groups indicates that a better leaving group (lower pKa of the conjugate acid of the leaving group) leads to a faster reaction rate. The magnitude of βlg reflects the extent of C-O bond cleavage in the transition state.

For instance, in the aminolysis of aryl acetates, a βnuc value of 0.1-0.3 is indicative of a stepwise mechanism where the formation of the tetrahedral intermediate is rate-determining, while a larger βnuc of 0.8-1.0 suggests that the breakdown of this intermediate is the rate-limiting step. acs.org Similarly, the hydrolysis of a series of aryl benzenesulfonates initially appeared to give a nonlinear Brønsted plot, which was interpreted as a change in mechanism. acs.org However, extending the range of leaving groups resulted in a linear correlation, highlighting the importance of a wide range of pKa values for accurate mechanistic interpretation. acs.org

The effect of the leaving group is a fundamental principle in ester hydrolysis. Good leaving groups are weak bases, meaning their conjugate acids have low pKa values. pearson.comviu.ca The 4-nitrophenoxide ion is a good leaving group due to the electron-withdrawing nitro group, which stabilizes the negative charge on the phenoxide oxygen through resonance. This inherent stability of the leaving group contributes to the high reactivity of 4-nitrophenyl esters in nucleophilic acyl substitution reactions. libretexts.org Computational studies on phosphate (B84403) and phosphonate (B1237965) ester hydrolysis also utilize Brønsted plots to compare reaction mechanisms in water versus in an enzyme active site, showing different slopes that reflect the different environments. nih.gov

Spectroscopic and Computational Characterization in Mechanistic Elucidation

Application of Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods are indispensable for real-time monitoring of chemical transformations and for the structural characterization of species involved in the reaction.

UV-Visible spectrophotometry is a primary tool for monitoring the kinetics of reactions involving 4-nitrophenyl formate (B1220265). spectroscopyonline.com This is largely due to the chromophoric properties of the 4-nitrophenolate (B89219) ion, a common product in these reactions. emerginginvestigators.org Under basic conditions, the hydrolysis of 4-nitrophenyl formate releases 4-nitrophenol (B140041). This product exists as the yellow-colored 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 400-413 nm. emerginginvestigators.orgnist.gov

The progress of the reaction can be quantitatively followed by monitoring the increase in absorbance at this specific wavelength over time. nih.gov This data allows for the determination of reaction rates and the investigation of how factors such as pH and the nature of the nucleophile influence the reaction kinetics. emerginginvestigators.orgpsu.edu For instance, studies on the hydrolysis of 4-nitrophenyl carbonates and carbamates have shown that the rate of 4-nitrophenol release, and thus the reaction rate, increases significantly in basic conditions. emerginginvestigators.org The direct proportionality between the absorbance of the 4-nitrophenolate ion and its concentration allows for a straightforward analysis of the reaction kinetics. spectroscopyonline.com

Table 1: UV-Vis Spectrophotometry Data for Monitoring this compound Reactions

| Parameter | Value/Observation | Significance |

|---|---|---|

| Monitored Species | 4-Nitrophenolate ion | Product of hydrolysis/nucleophilic attack |

| Wavelength (λmax) | ~400-413 nm emerginginvestigators.orgnist.gov | Characteristic absorbance of the yellow-colored 4-nitrophenolate ion in basic solution. emerginginvestigators.org |

| Measurement | Increase in absorbance over time | Directly proportional to the formation of 4-nitrophenol, allowing for kinetic analysis. spectroscopyonline.comnih.gov |

| Application | Determination of reaction rates, investigation of pH effects, and comparison of substrate reactivity. emerginginvestigators.orgpsu.edu | Provides quantitative data for mechanistic elucidation. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reaction progress and identifying the structures of reactants, products, and even transient intermediates in solution. pharmtech.com Both ¹H and ¹³C NMR can be utilized to track the disappearance of signals corresponding to this compound and the appearance of new signals from the products. emerginginvestigators.org

The application of flow NMR, where the reaction mixture is continuously passed through the spectrometer, allows for real-time analysis without disturbing the reaction. pharmtech.com This is particularly advantageous for identifying short-lived intermediates that may not be detectable by other methods. pharmtech.com The chemical shifts and coupling constants provide definitive structural information, confirming the transformation of the formate ester into its subsequent products. emerginginvestigators.org This technique is highly discriminatory, capable of distinguishing between structural isomers and diastereomers that may form during a reaction. pharmtech.com

Table 2: Application of NMR Spectroscopy in this compound Reaction Analysis

| NMR Technique | Information Gained | Relevance to Mechanistic Studies |

|---|---|---|

| ¹H NMR | Monitors changes in proton environments. | Tracks the consumption of this compound and the formation of products like 4-nitrophenol. emerginginvestigators.org |

| ¹³C NMR | Observes changes in the carbon skeleton, particularly the carbonyl carbon. emerginginvestigators.org | Confirms the transformation of the formate functional group. |

| Flow NMR | Allows for continuous, real-time monitoring of the reaction mixture. pharmtech.com | Enables the detection and structural characterization of unstable intermediates. pharmtech.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in molecules by measuring the absorption of infrared radiation. measurlabs.com In the context of this compound reactions, FT-IR is particularly useful for observing the transformation of the ester functional group. emerginginvestigators.org

The reactant, this compound, will exhibit a characteristic strong absorption band for the ester carbonyl (C=O) stretching vibration. researchgate.net As the reaction proceeds, for instance through hydrolysis or aminolysis, this ester peak will diminish and be replaced by new peaks corresponding to the functional groups of the products. For example, in a hydrolysis reaction, the formation of a carboxylic acid would be indicated by the appearance of a broad O-H stretching band and a C=O stretching band at a different frequency than the initial ester. ucdavis.edu Similarly, the formation of an amide would show characteristic N-H and amide C=O stretching bands. researchgate.net This technique provides clear, qualitative evidence of the chemical transformation occurring. ucdavis.edu

Table 3: Key FT-IR Vibrational Frequencies in Reactions of this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|

| Ester C=O Stretch (in reactant) | ~1752 cm⁻¹ researchgate.net | Disappearance indicates consumption of this compound. |

| Nitro Group (N-O) Stretch | ~1523 cm⁻¹ and ~1343 cm⁻¹ researchgate.net | Generally remains unchanged unless the nitro group itself is a reaction site. |

| Amide N-H Stretch (in product) | ~3368 cm⁻¹ researchgate.net | Appearance confirms the formation of an amide product. |

| Amide C=O Stretch (in product) | ~1682 cm⁻¹ researchgate.net | Appearance of a new carbonyl band at a lower frequency than the ester confirms amide formation. |

Computational Chemistry Approaches for Mechanistic Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into the energetics and electronic structures of molecules and transition states that are often inaccessible through experimental means alone.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in mapping out the potential energy surfaces of reactions involving this compound. benthamdirect.comuba.ar These calculations can be used to determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nrel.gov

By locating the transition state structures, chemists can understand the precise atomic rearrangements that occur during the rate-limiting step of a reaction. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical prediction of the reaction rate, which can be compared with experimental kinetic data. nih.gov For example, DFT calculations have been used to rationalize why the hydrolysis of a 4-nitrophenyl carbonate is faster than that of a corresponding carbamate (B1207046) by comparing the energetics of their respective reaction pathways. emerginginvestigators.org Methods like HF-3c, which are corrected for dispersion and basis set errors, offer a cost-effective way to get results that approach the quality of large basis set DFT calculations, making them suitable for larger systems. researchgate.net

Table 4: Contributions of Quantum Chemical Calculations to Mechanistic Analysis

| Computational Method | Key Outputs | Application to this compound Reactions |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometries, electronic energies, reaction enthalpies, activation barriers. nih.gov | Elucidating reaction pathways, calculating reaction energetics, and rationalizing experimentally observed reactivity and selectivity. emerginginvestigators.org |

| Hartree-Fock (HF) | Molecular orbital energies, initial geometries for more complex calculations. researchgate.net | Provides a fundamental, albeit less accurate, picture of the electronic structure; often used as a starting point for more advanced methods. nih.govresearchgate.net |

In addition to energetics, computational methods provide detailed information about the vibrational and electronic properties of molecules. The calculation of vibrational frequencies can be used to confirm that an optimized geometry corresponds to a stable molecule (no imaginary frequencies) or a transition state (one imaginary frequency). researchgate.net These calculated frequencies can also be compared with experimental FT-IR spectra to aid in the assignment of absorption bands. nanobioletters.com

Analysis of electronic features like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. researchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nanobioletters.com Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting where chemical attacks are most likely to occur. benthamdirect.comnanobioletters.com For a molecule like this compound, the MEP would highlight the electrophilic nature of the carbonyl carbon, which is the site of nucleophilic attack.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol |

| 4-Nitrophenolate |

| 4-Nitrophenyl carbonate |

| 4-Nitrophenyl carbamate |

| ¹H |

| ¹³C |

| Carboxylic acid |

Molecular Docking Studies (where applicable to reactivity)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. In the context of elucidating reaction mechanisms, molecular docking is a powerful tool for understanding the reactivity of substrates like this compound, particularly in enzyme-catalyzed reactions. By modeling the interaction between the substrate and the enzyme's active site, researchers can gain insights into the conformational changes and specific interactions that facilitate the chemical transformation.

The primary application of molecular docking in studying the reactivity of p-nitrophenyl esters is to visualize and analyze their binding within the catalytic site of hydrolase enzymes, such as lipases and esterases. These enzymes catalyze the hydrolysis of the ester bond. The docking process helps to identify the key amino acid residues involved in substrate binding, stabilization of the transition state, and the catalytic mechanism itself.

A common strategy involves docking the substrate into the enzyme's active site to understand the initial steps of the catalytic cycle. For instance, in studies of lipase-catalyzed hydrolysis of p-nitrophenyl esters, docking simulations are used to model how the substrate fits into the active site. diva-portal.org The process typically begins with obtaining the three-dimensional crystal structure of the enzyme. diva-portal.org The substrate, such as p-nitrophenyl butyrate (B1204436), is then modeled and docked into the active site using software like GLIDE (Grid-based Ligand Docking with Energetics). diva-portal.org This allows for the identification of the most energetically favorable binding poses. diva-portal.org

These simulations can reveal crucial details about the reaction's initiation. For example, the orientation of the ester's carbonyl group relative to the catalytic triad (B1167595) (commonly serine, histidine, and an acidic residue like aspartate) is critical. diva-portal.org Docking can confirm whether the substrate is positioned correctly for the serine residue's hydroxyl group to perform a nucleophilic attack on the carbonyl carbon, which is the first step in the hydrolysis mechanism. diva-portal.org

The insights from molecular docking are often used to explain experimental observations, such as enzyme specificity and reaction kinetics. By comparing the docking scores and binding modes of different substrates, researchers can predict or rationalize why an enzyme is more active towards one substrate over another. The interactions observed in the docked complex, such as hydrogen bonds and hydrophobic interactions, stabilize the enzyme-substrate complex and are essential for catalysis. researchgate.netekb.eg

The table below summarizes typical parameters and findings from molecular docking studies aimed at elucidating the reactivity of substrates within enzyme active sites.

| Parameter | Description | Example Findings from Studies on Related Esters |

| Protein Target | The enzyme whose catalytic mechanism is being investigated. | Lipase (B570770) A from Bacillus pumilus (BplA), Cyclooxygenase-2 (COX-2), Carbonic Anhydrase (CA I, CA II) diva-portal.orgresearchgate.netekb.eg |

| Software | Computational program used to perform the docking simulation. | GLIDE (Maestro), Autodock Vina, Molecular Operating Environment (MOE) diva-portal.orgresearchgate.netekb.eg |

| Ligand | The substrate molecule being docked into the enzyme. | p-Nitrophenyl butyrate (as an analogue for this compound) diva-portal.org |

| Binding Site | The specific region of the enzyme where the reaction occurs. | The catalytic triad (e.g., Ser78, Asp134, His157 in BplA) diva-portal.org |

| Key Interactions | Specific non-covalent bonds formed between the ligand and enzyme. | Hydrogen bonding, hydrophobic interactions, metal-ligation researchgate.netekb.eg |

| Docking Score | A calculated value representing the binding affinity (e.g., in kcal/mol). | Lower scores typically indicate more favorable binding. researchgate.net |

| Mechanistic Insight | How the docking results explain reactivity. | Confirms the substrate's proximity and orientation for nucleophilic attack by the catalytic serine residue. diva-portal.org |

Applications in Organic Synthesis and Functionalization

Formylation Reactions Utilizing 4-Nitrophenyl Formate (B1220265)

4-Nitrophenyl formate serves as a key reagent for the introduction of a formyl group (-CHO) onto various substrates. This process, known as formylation, is a fundamental transformation in organic synthesis.

N-Formylation of Amines and Related Substrates

This compound is widely employed for the N-formylation of amines. chemicalbook.comscbt.comlookchem.com This reaction is particularly useful for the formylation of primary and secondary amines, including amino acids and peptides. scbt.comlookchem.comnih.gov The formylation of the terminal amino groups of amino acids like ornithine and lysine (B10760008) can be achieved selectively. chemicalbook.comlookchem.comthermofisher.com In the context of peptide synthesis, this compound is considered a convenient reagent for the on-resin N-formylation of peptides, achieving a high degree of formylation in a relatively short time. nih.gov The reaction proceeds by the nucleophilic attack of the amine's nitrogen atom on the activated formyl carbon of this compound, leading to the formation of the corresponding N-formylated product and 4-nitrophenol (B140041) as a byproduct. emerginginvestigators.org Studies have shown that this method is effective for a range of amines, though the reaction conditions, such as temperature and reaction time, can influence the efficiency. nih.gov For instance, in solid-phase peptide synthesis, nearly complete formylation can be achieved within 20 minutes to 3 hours, depending on the reaction temperature and the length of the peptide. nih.gov

The chemoselectivity of this compound is a notable advantage. When molecules containing both hydroxyl and amino groups are treated with this reagent, only N-formylation is typically observed, without significant O-formylation. academie-sciences.fr

Role as a Stoichiometric Formylating Agent

In these formylation reactions, this compound is used in stoichiometric amounts. This means that one equivalent of the formylating agent is required for each equivalent of the amine substrate to be formylated. The reaction's progression is driven by the formation of the stable 4-nitrophenolate (B89219) leaving group. emerginginvestigators.org The use of this compound as a stoichiometric reagent is common in both solution-phase and solid-phase synthesis. nih.govnih.gov For example, in the solid-phase synthesis of formyl peptide ligands, this compound is added in excess to ensure the complete formylation of the peptide attached to the resin. nih.govresearchgate.net

Comparison with Other Formylating Reagents

This compound is one of several reagents available for formylation. Other common formylating agents include acetic formic anhydride, chloral, activated formic acid with dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and other activated formic esters like ethyl formate and N-formylimidazole. academie-sciences.frnih.govmdpi.com

Compared to some other reagents, this compound offers advantages in terms of convenience and efficiency, especially in solid-phase synthesis. nih.gov A head-to-head comparison for on-resin N-formylation of peptides found this compound to be the most convenient reagent, providing high formylation degrees at room temperature or with gentle heating. nih.govresearchgate.net While reagents like N-formylimidazole also show high efficiency, this compound is often favored for its commercial availability and ease of use. nih.govresearchgate.net In contrast to methods that generate the formylating agent in situ, such as the use of formic acid with a coupling reagent like DCC, this compound is a pre-activated and isolable reagent, which can simplify the reaction setup. mdpi.com However, other methods, such as using formic acid directly, can be "greener" by avoiding organic solvents and catalysts, though they may require higher temperatures or longer reaction times. academie-sciences.fr

Table 1: Comparison of Formylating Agents

| Formylating Agent | Advantages | Disadvantages | Key Applications |

|---|---|---|---|

| This compound | Convenient, efficient for solid-phase synthesis, commercially available. nih.govresearchgate.net | Stoichiometric use, generates 4-nitrophenol byproduct. emerginginvestigators.org | N-formylation of amines and peptides. scbt.comlookchem.comnih.gov |

| Acetic Formic Anhydride | Powerful formylating agent. | Can be harsh, may lead to side reactions. academie-sciences.fr | General formylation of amines. |

| Formic Acid/DCC | In situ generation of active species. mdpi.com | Requires a coupling agent, produces urea (B33335) byproduct. mdpi.com | Peptide synthesis. mdpi.com |

| Ethyl Formate | Inexpensive, readily available. | Generally less reactive than activated esters. nih.gov | General N-formylation. |

| N-Formylimidazole | Highly reactive and efficient. nih.govnih.gov | Can be moisture-sensitive. | N-formylation of peptides and other amines. nih.govnih.gov |

General Use as an Acylating Agent in Activated Ester Chemistry

The principle of activating a carboxylic acid by forming a 4-nitrophenyl ester extends beyond formylation. 4-Nitrophenyl esters, in general, are valuable intermediates in acylation reactions, a strategy known as activated ester chemistry. umich.edu The 4-nitrophenoxy group is a good leaving group, facilitating the attack of nucleophiles on the acyl carbon. emerginginvestigators.org

Formation of Amide Bonds with Amines

4-Nitrophenyl esters are effective acylating agents for the formation of amide bonds upon reaction with primary and secondary amines. umich.eduluxembourg-bio.com This method is a cornerstone of peptide synthesis, where the carboxyl group of one amino acid is activated as a 4-nitrophenyl ester before being coupled with the amino group of another. nbinno.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond and release 4-nitrophenol. acs.org This approach is widely used due to its reliability and the relatively mild conditions required. bachem.com The rate of the reaction can be influenced by the nature of the amine and the solvent used.

Transesterification Reactions with Hydroxy Groups

In addition to reacting with amines, 4-nitrophenyl esters can undergo transesterification with alcohols or other hydroxy-containing compounds. openmicrobiologyjournal.comrsc.org This reaction involves the exchange of the 4-nitrophenoxy group for an alkoxy group, resulting in the formation of a new ester. The reactivity in transesterification is also attributed to the activated nature of the 4-nitrophenyl ester. rsc.org For instance, the transesterification of 4-nitrophenyl benzoate (B1203000) with various phenols has been studied, demonstrating the influence of the electronic effects of the substituents on the phenol (B47542). rsc.org Lanthanide catalysts, such as La(OTf)3, have been shown to significantly accelerate the methanolysis of 4-nitrophenyl acetate (B1210297) and other esters. cdnsciencepub.com This highlights the utility of 4-nitrophenyl esters as substrates in catalyzed transesterification reactions.

Synthesis of Peptides and Carbonates via Activated Esters

The primary application of this compound in this context is the selective formylation of peptides, rather than the formation of peptide bonds or carbonate linkages.

As an activated ester, this compound is a convenient and effective reagent for introducing a formyl group (–CHO) onto the primary amino groups of peptides. googleapis.comgoogle.com This reaction, known as N-formylation, is a crucial modification in the synthesis of biologically active molecules, as N-formylated peptides play significant roles in processes like immune responses. researchgate.netepdf.pub The formylation typically targets the N-terminal α-amino group of a peptide chain or the ε-amino group of lysine side chains. googleapis.comresearchgate.net

The process is often performed on peptides that are still attached to a solid-phase resin support. researchgate.net In a typical procedure, the resin-bound peptide with a free N-terminus is treated with this compound, often in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). researchgate.net The reaction proceeds efficiently at room temperature, and the resulting N-formyl group is stable under the acidic conditions used to cleave the peptide from the resin. google.com this compound has been identified as one of the most convenient and versatile reagents for solid-phase formylation, achieving high degrees of modification in relatively short reaction times. epdf.pub

It is important to note that while this compound is an activated ester, it is not used for the synthesis of carbonates. The formation of carbonate linkages (–O–C(O)–O–) requires different reagents, such as 4-nitrophenyl chloroformate or bis(4-nitrophenyl) carbonate, which can introduce the necessary carbonyl moiety between two alcohol groups. psu.edu

Table 1: Comparison of Reagents for Peptide and Carbonate Synthesis

| Target Functional Group | Recommended Reagent | Reagent Type | Resulting Product |

|---|---|---|---|

| N-Formyl Peptide | This compound | Activated ester of formic acid | Peptide with a terminal -NH-CHO group googleapis.comresearchgate.net |

| Peptide Bond | Various coupling reagents (e.g., HBTU, DCC) | Peptide coupling agents | Di-, tri-, or polypeptide chain |

| Carbonate | 4-Nitrophenyl Chloroformate or Bis(4-nitrophenyl) carbonate | Activated carbonyl reagents | Compound with an R-O-CO-O-R' linkage psu.edu |

Synthesis of Complex Molecular Architectures and Intermediates

This compound's utility extends to the synthesis of various intermediates and complex molecules through specific functional group modifications.

Use in Multicomponent Reactions (if applicable)

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product containing substantial portions of all reactants. While other nitrophenyl derivatives, such as 4-nitrophenyl azide (B81097) and 2-amino-1-(4-nitrophenyl)-1,3-propanediol, have been documented as components in MCRs, the use of this compound in such reactions is not a widely reported application in the current scientific literature.

Preparation of Activated Urethanes and Thiocarbonates

The preparation of activated urethanes (carbamates) and thiocarbonates does not typically involve this compound. The reaction of this compound with an amine leads to the formation of a formamide (B127407), not a urethane (B1682113).

The synthesis of activated urethanes and thiocarbonates is correctly accomplished using 4-nitrophenyl chloroformate .

Urethanes : 4-Nitrophenyl chloroformate reacts with primary or secondary amines to yield 4-nitrophenyl carbamates, which are stable, activated intermediates used in the synthesis of more complex ureas and other urethane derivatives.

Thiocarbonates : Similarly, thiocarbonates are prepared from the reaction of 4-nitrophenyl chloroformate with thiols.

Therefore, the synthesis of these specific functional groups falls outside the scope of reactions involving this compound.

Derivatization of Nucleosides and Related Biomolecules

The derivatization of nucleosides and related biomolecules is a key strategy for modifying their properties. While specific literature detailing the reaction of this compound with nucleosides is sparse, its function as a formylating agent allows for predictable modifications. Based on its established reactivity, this compound would be expected to selectively formylate the free amino groups on nucleobases (e.g., adenine, guanine, cytosine) or the hydroxyl groups on the sugar moiety.

This formylation would introduce a formyl group, which can alter the molecule's solubility, hydrogen bonding capacity, and serve as a handle for further chemical transformations. However, it is more common to find literature describing the use of 4-nitrophenyl chloroformate for nucleoside derivatization, where it reacts with hydroxyl groups to form stable carbonate esters, which can act as protecting groups or as activated intermediates for further reactions. psu.edu

Synthesis of Biodegradable Polymers with Reactive Side Chains

Introducing reactive functional groups onto biodegradable polymers is a critical strategy for creating advanced biomaterials for applications like drug delivery and tissue engineering. The formyl group introduced by this compound is an aldehyde, a highly reactive functional group that can participate in various subsequent chemical reactions.

While the direct use of this compound to modify polymers is not extensively documented, the principle of using activated esters for polymer functionalization is well-established. For instance, polymers containing pendant hydroxyl or amino groups can be modified by this compound to introduce formyl groups as reactive side chains. These aldehyde-functionalized polymers can then be used in further conjugation chemistry, such as:

Schiff base formation with amine-containing molecules.

Reductive amination to form stable secondary amine linkages.

This approach would render a biodegradable polymer backbone with highly versatile reactive sites for attaching drugs, peptides, or other bioactive molecules. A related strategy involves using 4-nitrophenyl chloroformate to activate hydroxyl-containing polymers, such as polysaccharides like pullulan or block copolymers like Pluronic. The resulting activated carbonate on the polymer can then react with amines to introduce new side chains, demonstrating a common method for creating polymers with reactive functionalities.

Enzymatic Reactions and Biocatalysis

Enzyme-Catalyzed Hydrolysis of 4-Nitrophenyl Formate (B1220265) Derivatives

The hydrolysis of 4-nitrophenyl esters is a cornerstone reaction for characterizing a wide range of hydrolase enzymes, including proteases, lipases, and esterases. The rate of 4-nitrophenolate (B89219) production is directly proportional to the rate of the enzymatic reaction, allowing for detailed kinetic analysis.

Nitrophenyl esters are invaluable probes for determining key enzymatic kinetic parameters, such as the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). By measuring the initial reaction velocity at various substrate concentrations, a saturation curve can be generated to calculate these values.

For example, studies on enzymes like penicillin G acylase using 4-nitrophenyl acetate (B1210297) reveal characteristic Michaelis-Menten kinetics. The data from such experiments can be used to compare the efficiency of wild-type enzymes with that of engineered mutants. A study on a mutant of penicillin G acylase (F360V) showed a significant decrease in k_cat compared to the wild-type enzyme, indicating a less efficient hydrolysis of the acyl-enzyme intermediate. nih.gov This highlights how nitrophenyl probes can be used to dissect the effects of specific amino acid residues on catalytic function.

Table 1: Illustrative Kinetic Parameters for Penicillin G Acylase with 4-Nitrophenyl Acetate This table is based on data for 4-nitrophenyl acetate to illustrate the type of kinetic data obtained with nitrophenyl probes.

| Enzyme Variant | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Wild-Type | 0.76 | - | - |

| F360V Mutant | 0.051 | - | - |

Data derived from studies on the rates of formation and hydrolysis of the acetyl-enzyme intermediate. nih.gov

Similarly, various putative polyester (B1180765) polyurethane degrading enzymes have been screened using a panel of nitrophenyl esters of varying acyl chain lengths (e.g., valerate, hexanoate, decanoate). oup.com These studies show that enzyme activity is often dependent on the nature of the acyl group, with shorter chains sometimes being cleaved more readily, likely due to better accessibility to the enzyme's active site. oup.com

The rate of enzyme-catalyzed reactions is profoundly influenced by pH. This dependence arises from the ionization state of amino acid residues within the enzyme's active site, which are crucial for substrate binding and catalysis. A pH-rate profile, a plot of enzyme activity versus pH, can provide insights into the pKa values of these critical residues.

For the hydrolysis of 4-nitrophenyl esters, the optimal pH can vary significantly between enzymes. Studies involving human serum albumin (HSA), which exhibits pseudo-esterase activity, demonstrated that the pH-dependence of the kinetic parameters for the hydrolysis of 4-nitrophenyl acetate reflects the acidic pKa shift of a key catalytic residue, Tyrosine-411. researchgate.net The pKa of this residue was found to shift from 9.0 in the free enzyme to 8.1 in the enzyme-substrate complex, indicating that substrate binding alters the local environment of the active site. researchgate.net

Furthermore, research on alkaline phosphatase using 4-nitrophenyl phosphate (B84403) (pNPP) as a substrate has shown that the optimal pH for the enzyme can shift depending on the substrate concentration. nih.gov At high concentrations of pNPP, the optimal pH is around 9.5, but it shifts toward neutrality as the substrate concentration decreases. nih.gov This demonstrates a complex interplay between substrate binding and the ionization state of the catalytic machinery.

Nitrophenyl probes have been instrumental in elucidating the detailed mechanisms of enzyme action, particularly for serine proteases like α-chymotrypsin. When chymotrypsin (B1334515) is mixed with 4-nitrophenyl acetate, a rapid initial "burst" of 4-nitrophenol (B140041) is observed, followed by a slower, steady-state rate of production. cam.ac.uk

This biphasic kinetic profile is evidence of a two-step "ping-pong" mechanism:

Acylation (Fast): The serine residue (Ser-195) in the active site performs a nucleophilic attack on the ester's carbonyl carbon. This rapidly cleaves the 4-nitrophenolate leaving group and forms a covalent acyl-enzyme intermediate. This step is responsible for the initial burst. cam.ac.uk

Deacylation (Slow): A water molecule hydrolyzes the acyl-enzyme intermediate, releasing the acyl group (acetate) and regenerating the free enzyme. This slower, rate-limiting step corresponds to the steady-state phase. cam.ac.uk

This "burst kinetics" phenomenon directly demonstrates the formation of a covalent intermediate and allows for the calculation of the rate constants for both the acylation and deacylation steps. nih.gov Similar mechanistic insights have been gained for other enzymes. For instance, studies on the thiolase enzyme OleA with p-nitrophenyl esters showed that the reaction proceeds via acyl group transfer to an active site cysteine residue (C143), forming a covalent thioester intermediate. nih.gov

Immobilized Enzyme Systems and Their Performance

For industrial and biotechnological applications, immobilizing enzymes on solid supports offers significant advantages, including enhanced stability, simplified separation of the enzyme from the product, and the potential for continuous operation and enzyme reuse. nih.gov

The performance of immobilized enzymes is evaluated based on several factors, including immobilization efficiency, activity retention, and operational stability over repeated cycles. In a study involving the hydrolysis of a 4-nitrophenyl glycoside derivative, the enzyme β-N-acetylhexosaminidase was immobilized in polyvinyl alcohol (PVA) hydrogel capsules. mdpi.com Although the immobilization process resulted in a 65% loss of initial activity, the immobilized enzyme exhibited excellent operational stability, retaining 97% of its activity after ten repeated uses and 90% after 18 months of storage. mdpi.com Such results confirm that immobilization is a viable strategy for the long-term application of enzymes that process nitrophenyl substrates. mdpi.com

Another example is the immobilization of lipase (B570770) from Bacillus coagulans on a molecular sieve for the synthesis of 4-nitrophenyl acetate. nih.gov The immobilized enzyme could be reused for five cycles, retaining approximately 58% of its conversion efficiency at 65°C. nih.gov These systems demonstrate the potential for developing robust and reusable biocatalysts for reactions involving nitrophenyl compounds.

Table 2: Performance of Immobilized β-N-acetylhexosaminidase This table is based on data for a 4-nitrophenyl glycoside derivative to illustrate the performance of an immobilized enzyme system.

| Parameter | Value |

|---|---|

| Immobilization Support | Polyvinyl alcohol (PVA) hydrogel |

| Initial Activity Loss upon Immobilization | ~65% |

| Activity Retention (after 10 cycles) | 97% |

| Storage Stability (18 months at 4°C) | 90% activity retention |

Data derived from a study on the hydrolysis of 4-nitrophenyl-2-acetamido-2-deoxy-β-D-galactopyranoside. mdpi.com

Chemoenzymatic Approaches in Synthesis

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis and biocatalysis to create efficient, selective, and sustainable processes for producing high-value compounds. nih.gov Enzymes, with their high chemo-, regio-, and stereoselectivity, can perform transformations that are difficult to achieve with conventional chemical methods.

A powerful application of this approach involving nitrophenyl derivatives is in the synthesis of pure glycoside anomers. Chemical glycosylation often produces a mixture of α and β anomers, which are challenging to separate by standard methods like chromatography. mdpi.com A chemoenzymatic strategy provides an elegant solution. First, a chemical reaction is used to synthesize the anomeric mixture of a 4-nitrophenyl glycoside. Subsequently, a specific enzyme is introduced that selectively hydrolyzes only one of the anomers (e.g., the β-anomer). mdpi.comresearchgate.net The unreacted, desired anomer (e.g., the α-anomer) can then be easily separated from the hydrolysis products (4-nitrophenol and the sugar), which have different physical properties. mdpi.com This method leverages the high selectivity of the enzyme to resolve a chemically generated mixture, streamlining the purification process. mdpi.comresearchgate.net

Environmental and Degradation Studies Academic Focus

Hydrolytic Degradation Pathways

The primary non-biological degradation pathway for 4-Nitrophenyl formate (B1220265) in aqueous environments is hydrolysis. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution.

Research on 4-nitrophenyl esters demonstrates that they are relatively stable in neutral and acidic aqueous solutions but undergo rapid hydrolysis under basic conditions. emerginginvestigators.org The degradation is significantly accelerated at pH values above 8, with the most effective hydrolysis occurring at pH 12 and higher. emerginginvestigators.org This base-catalyzed hydrolysis proceeds through a well-established nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the cleavage of the ester bond and the release of formate and a 4-nitrophenolate (B89219) ion.

The release of the 4-nitrophenolate ion, which is a yellow-colored species, provides a convenient method for monitoring the kinetics of the hydrolysis reaction spectrophotometrically by measuring the increase in absorbance at around 400-413 nm. emerginginvestigators.orgniscpr.res.in For p-nitrophenyl esters, the rate-limiting step in this basic hydrolysis is typically the formation of the tetrahedral intermediate. cdnsciencepub.com

The pH-rate profile for the hydrolysis of related compounds, such as 4-nitrophenyl β-D-glucoside, shows distinct mechanistic regimes, including specific acid-catalyzed hydrolysis at low pH, an uncatalyzed reaction in the neutral region, and bimolecular base-promoted hydrolysis at higher pH. amazonaws.comchemrxiv.org While specific kinetic data for 4-nitrophenyl formate is not extensively detailed in the provided search results, the general principles derived from analogous p-nitrophenyl esters are applicable.

Table 1: pH Dependence of Hydrolysis for 4-Nitrophenyl Esters (Illustrative Data)

| pH | Relative Rate of Hydrolysis | Dominant Mechanism |

|---|---|---|

| < 4 | Slow | Specific Acid-Catalyzed |

| ~ 7 | Very Slow | Uncatalyzed/Water-mediated |

| > 8 | Moderate to Fast | Base-Catalyzed (Bimolecular) |

| > 12 | Very Fast | Base-Catalyzed (Bimolecular) |

This table illustrates the general trend of pH-dependent hydrolysis for 4-nitrophenyl esters based on available literature. emerginginvestigators.orgamazonaws.com

Photodegradation Studies (if relevant to research applications)

While the 4-nitrophenyl moiety is known to be photoreactive and is utilized in various photolabile protecting groups, specific research on the photodegradation pathways of this compound for research applications is not extensively documented in the available literature. acs.orgresearchgate.netrsc.org Studies on other nitrophenyl compounds show that UV irradiation can lead to complex reactions, including the formation of radical species or photo-retro-aldol type reactions. rsc.org For instance, the photolysis of other nitrophenyl derivatives has been shown to proceed via homolytic bond cleavage. acs.org